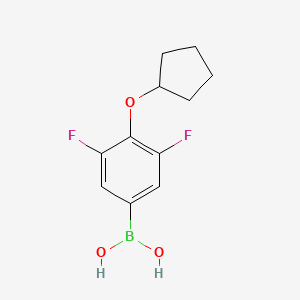

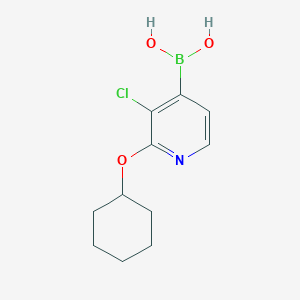

3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid; 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid, or 3C2COPBA, is an organic compound with a wide range of applications in scientific research. It is a crystalline solid that is 98% pure and has been used in various laboratory experiments to elucidate various biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Cross-Coupling Reactions

3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid is utilized in the synthesis of complex heteroarylpyridines through Suzuki–Miyaura cross-coupling reactions. These reactions enable the creation of highly functionalized heteroarylpyridine derivatives, which are valuable in various chemical and pharmaceutical applications. For example, the reaction of dichloropyridyl boronic acids with amino-chloropyridines can yield compounds like 5H-pyrrolo[2,3-b:4,5-b']dipyridine, also known as 1,5-diazacarbazole, through sequential cross-coupling and intramolecular cyclisation reactions. This showcases the compound's role in forming complex molecular structures with potential biological activity (Smith et al., 2008).

Boronic Acid Catalysis

Boronic acids, including derivatives like 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid, are versatile molecules in chemistry known for their use in organic reactions, molecular recognition, and assembly. The catalytic properties of boronic acids enable highly enantioselective reactions, such as the aza-Michael addition of hydroxamic acids to quinone imine ketals. This reaction can be catalyzed by chiral boronic acids, leading to densely functionalized cyclohexanes, which are important in medicinal chemistry (Hashimoto et al., 2015).

Crystal Engineering

In crystal engineering, 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid derivatives can interact with chlorometallate to form salts with unique structural forms. These salts can assemble into one-, two-, and three-dimensional hydrogen bond networks, showcasing the potential of boronic acids in constructing novel crystalline materials with potential applications in catalysis, sensor design, and more (Yahsi et al., 2015).

Fundamental Reaction Analyses for Chemosensors

The reactivity of pyridinium boronic acids, akin to 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid, towards compounds like 4-isopropyltropolone in acidic solutions has been studied to understand the fundamental mechanisms that could be applied in designing effective organoboron-based chemosensors. These studies help in elucidating the influence of the boronic acid moiety's positive charge on its reactivity, which is crucial for the development of sensitive and selective chemical sensors (Iwatsuki et al., 2012).

Synthesis of Complex Molecules for Agrochemical Applications

Compounds containing the pyridine moiety, such as 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid, are often used in the synthesis of complex molecules with potential agrochemical applications. For example, the synthesis of intermediates for insecticides like tefluthrin demonstrates the role of such compounds in developing new solutions for pest control in agriculture (Liu et al., 2006).

Wirkmechanismus

Target of Action

Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the attached organic group) from boron to a transition metal, typically palladium . The transition metal acts as a catalyst, facilitating the formation of a new carbon-carbon bond .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific molecules synthesized.

Result of Action

The primary result of the action of 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid is the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide variety of complex organic compounds. The specific molecular and cellular effects would depend on the compounds synthesized.

Action Environment

The action of 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the pH of the reaction environment, the presence of a suitable catalyst (typically palladium), and the temperature . Additionally, the compound’s stability may be affected by exposure to air or moisture .

Eigenschaften

IUPAC Name |

(3-chloro-2-cyclohexyloxypyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO3/c13-10-9(12(15)16)6-7-14-11(10)17-8-4-2-1-3-5-8/h6-8,15-16H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRARJIQQFDZYGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)OC2CCCCC2)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)

![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98%](/img/structure/B6343525.png)